molecular formula C21H20I2N8O3 B11565198 4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11565198
M. Wt: 686.2 g/mol
InChI Key: PBLOEYCFLHXTOE-MSXFZWOLSA-N
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Description

4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzylidene hydrazine intermediate: This step involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with hydrazine under acidic conditions to form the benzylidene hydrazine intermediate.

    Cyclization to form the triazine ring: The intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and hydrazine groups can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atoms can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include thiols (R-SH), amines (R-NH₂), and alkyl halides (R-X).

Major Products

    Oxidation: Oxidized derivatives of the methoxy and hydrazine groups.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is likely to involve interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Disruption of cellular pathways: The compound may interfere with key cellular pathways, such as those involved in cell division or metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: This compound is unique due to its combination of functional groups and structural features.

    Other triazine derivatives: Compounds with similar triazine cores but different substituents, such as 4,6-diamino-1,3,5-triazine.

    Benzylidene hydrazine derivatives: Compounds with similar benzylidene hydrazine moieties but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications

Properties

Molecular Formula

C21H20I2N8O3

Molecular Weight

686.2 g/mol

IUPAC Name

2-N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H20I2N8O3/c1-34-18-13(10-14(22)11-17(18)23)12-24-29-20-26-19(27-21(28-20)30-8-2-3-9-30)25-15-4-6-16(7-5-15)31(32)33/h4-7,10-12H,2-3,8-9H2,1H3,(H2,25,26,27,28,29)/b24-12-

InChI Key

PBLOEYCFLHXTOE-MSXFZWOLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4

Origin of Product

United States

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